chromium;nickel

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chromium-nickel compounds, often referred to as nickel-chromium alloys, are a family of alloys composed primarily of nickel and chromium. These compounds are known for their exceptional resistance to oxidation and corrosion, making them valuable in various industrial applications. The most common form of these alloys is nichrome, which typically contains around 80% nickel and 20% chromium .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of chromium-nickel alloys involves several steps. Initially, the raw materials, including nickel and chromium, are melted together in a furnace. This process can be conducted in an atmosphere, vacuum, or under the protection of inert gas to prevent oxidation . The melting temperature is maintained between 3000°C to 5600°C. After melting, the alloy is refined and cast into ingots or continuously cast into desired shapes .

Industrial Production Methods: Industrial production of chromium-nickel alloys often involves the use of electric arc furnaces or induction furnaces. The raw materials are charged into the furnace, melted, and then refined to remove impurities. The molten alloy is then cast into molds or processed through continuous casting methods to produce sheets, wires, or other forms .

化学反应分析

Types of Reactions: Chromium-nickel alloys undergo various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the formation of a protective chromium oxide layer when the alloy is heated in air. This layer prevents further oxidation and enhances the alloy’s resistance to corrosion .

Common Reagents and Conditions: Common reagents used in reactions involving chromium-nickel alloys include oxygen, sulfuric acid, and hydrochloric acid. For instance, when exposed to oxygen at high temperatures, the alloy forms a stable chromium oxide layer . In acidic conditions, the alloy may undergo corrosion, but the presence of chromium helps to mitigate this effect by forming a passive layer .

Major Products Formed: The major products formed from reactions involving chromium-nickel alloys include chromium oxide (Cr2O3) and nickel oxide (NiO). These oxides contribute to the alloy’s high-temperature stability and resistance to corrosion .

科学研究应用

Chromium-nickel alloys have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their stability and resistance to oxidation . In biology and medicine, these alloys are used in medical implants and dental restorations because of their biocompatibility and resistance to corrosion . In industry, they are employed in the manufacture of heating elements, resistance wires, and high-temperature equipment .

作用机制

The primary mechanism by which chromium-nickel alloys exert their effects is through the formation of a protective oxide layer. When exposed to high temperatures or corrosive environments, chromium in the alloy reacts with oxygen to form chromium oxide (Cr2O3). This oxide layer is thermodynamically stable and impervious to further oxidation, thereby protecting the underlying metal . Additionally, the presence of nickel enhances the alloy’s mechanical strength and ductility .

相似化合物的比较

Chromium-nickel alloys can be compared to other transition metal alloys such as stainless steel, which contains chromium, nickel, and iron. While stainless steel is widely used for its corrosion resistance and mechanical properties, chromium-nickel alloys like nichrome are specifically valued for their high electrical resistivity and stability at elevated temperatures . Other similar compounds include nickel-copper alloys and nickel-iron alloys, which have different properties and applications based on their composition .

List of Similar Compounds:- Stainless steel (chromium, nickel, iron)

- Nickel-copper alloys

- Nickel-iron alloys

Chromium-nickel alloys stand out due to their unique combination of high-temperature stability, corrosion resistance, and electrical resistivity, making them indispensable in various scientific and industrial applications.

属性

CAS 编号 |

66104-17-4 |

|---|---|

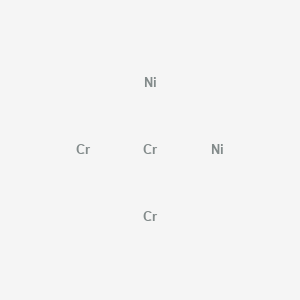

分子式 |

Cr3Ni2 |

分子量 |

273.38 g/mol |

IUPAC 名称 |

chromium;nickel |

InChI |

InChI=1S/3Cr.2Ni |

InChI 键 |

GVONEOXHRLLYIQ-UHFFFAOYSA-N |

规范 SMILES |

[Cr].[Cr].[Cr].[Ni].[Ni] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[(2-Methylidenecyclopropyl)methoxy]methyl}benzene](/img/structure/B14484428.png)

![9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14484435.png)

![3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid](/img/structure/B14484439.png)

![2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane](/img/structure/B14484459.png)

![4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14484462.png)